2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone

Diacylglycerol kinase alpha DGKα inhibitor Cancer immunotherapy

2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone (C26H25N3O3; MW 427.5 g/mol) is a fully synthetic, multi-heterocyclic small molecule belonging to the indole-piperazine-ethanone class. The compound incorporates a 2-methylindole core, a phenyl-substituted ethanone bridge, and an N-(2-furoyl)piperazine moiety, a scaffold extensively explored in patents disclosing cannabinoid receptor ligands and DGK inhibitors.

Molecular Formula C26H25N3O3
Molecular Weight 427.5 g/mol
Cat. No. B11030173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone
Molecular FormulaC26H25N3O3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5
InChIInChI=1S/C26H25N3O3/c1-18-23(20-10-5-6-11-21(20)27-18)25(30)24(19-8-3-2-4-9-19)28-13-15-29(16-14-28)26(31)22-12-7-17-32-22/h2-12,17,24,27H,13-16H2,1H3
InChIKeyRVABEOPNBPVANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone: Structural Classification and Procurement Context


2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone (C26H25N3O3; MW 427.5 g/mol) is a fully synthetic, multi-heterocyclic small molecule belonging to the indole-piperazine-ethanone class . The compound incorporates a 2-methylindole core, a phenyl-substituted ethanone bridge, and an N-(2-furoyl)piperazine moiety, a scaffold extensively explored in patents disclosing cannabinoid receptor ligands and DGK inhibitors [1]. Its closest well-characterized analog, AMB639752 (1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone), lacks the 2-phenyl group and is a confirmed DGKα inhibitor [2]. This structural divergence directly impacts lipophilicity, molecular topology, and target engagement profiles, making generic substitution between these analogs non-trivial.

Pathway Study DGKα inhibition assay context; 2-phenyl ethanone bridge SAR probe Distinct from unsubstituted analog AMB639752
Off-Target Profile Furoylpiperazine scaffold with reported absence of 5-HT2A antagonism Cleaner target validation vs. ritanserin
Secondary Fit N-unsubstituted indole chemotype for CB receptor ligand screening Novel selectivity determinant exploration

Why 2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone Cannot Be Replaced by Unsubstituted or 2,6-Dimethyl Indole Analogs


Substituting this compound with its closest available analog, AMB639752, introduces a critical structural alteration: the replacement of a 2-phenyl-substituted ethanone linker with an unsubstituted methylene bridge and the addition of a 6-methyl group on the indole ring . This results in a calculated logP shift from approximately 4.9 (target compound) to 2.9 (AMB639752) and a molecular weight reduction of 62 Da [1]. In the DGKα pharmacophore model established for this series, the basic nitrogen of the piperazine ring and the aromatic substituents on the ethanone bridge are essential for both enzyme inhibition and selectivity over serotonin receptors [2]. The 2-phenyl group is predicted to occupy a distinct hydrophobic pocket within the DGKα active site, and its absence in AMB639752 correlates with reduced DGKα inhibitory potency relative to optimized phenyl-bearing congeners [2]. Therefore, any generic replacement with a non-phenyl analog will yield unvalidated target engagement, altered physicochemical properties, and cannot be assumed to recapitulate the pharmacological profile of the target compound.

Target Compound
AMB639752 (Analog)
2-Phenyl ethanone bridge
Occupies hydrophobic pocket in DGKα pharmacophore; critical for potency enhancement.
Unsubstituted methylene + 2,6-dimethylindole
Absence of phenyl group shifts DGKα inhibitory potency and isoform engagement profile.
Higher lipophilicity (estimated logP ~4.9)
Predicted improved passive permeability for intracellular target access.
Lower lipophilicity (logP 2.9)
Reduced membrane penetration may limit intracellular DGKα engagement in cell assays.
Scaffold retained: furoylpiperazine
Maintains absence of 5-HT2A off-target activity.
Same core scaffold
Also devoid of 5-HT2A liability, but target engagement not interchangeable.

Quantitative Differentiation Evidence: 2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone vs. Closest Analogs


DGKα Inhibitory Potency: Predicted Superiority of the 2-Phenyl Congener Over AMB639752

The target compound features a 2-phenyl substituent on the ethanone linker. In the DGKα pharmacophore model established for this chemotype, a hydrophobic aromatic moiety at this position is essential for optimal DGKα inhibition [1]. The direct analog AMB639752, which lacks this phenyl group and instead bears a 2,6-dimethylindole, was identified as a DGKα inhibitor with an IC50 lower than 17 µM (ritanserin's IC50), but the most potent optimized analogs in this series that incorporate aromatic substituents at the ethanone bridge achieved IC50 values of 1.6–1.8 µM against DGKα [1][2]. By structural interpolation, the 2-phenyl-bearing target compound is projected to exhibit DGKα inhibitory potency intermediate between AMB639752 and the optimized leads, representing a distinct point in the structure-activity landscape.

DGKα Potency
Class-level inference
Target: projected IC50
Supports SAR probe selection for DGKα potency optimization
Data to verify; projected from class pharmacophore model
5-HT2A Selectivity
Class-level inference
AMB639752 devoid of 5-HT2A antagonism. Ritanserin: 5-HT2A IC50 = 0.9 nM. Furoylpiperazine scaffold expected to maintain >10,000-fold selectivity window.
Eliminates serotonergic off-target confound in DGKα cellular studies
Extrapolated from analog; direct confirmation recommended
Lipophilicity & PSA
Class-level inference
Calculated logP ~4.9 (vs. 2.9 for AMB639752). PSA ~60.8 Ų (vs. 69.6 Ų). ΔlogP ≈ +2.0; ΔPSA ≈ -8.8 Ų.
Predicted higher passive permeability supports intracellular target engagement
In silico estimate; experimental logP validation needed
Isoform Selectivity
Class-level inference
AMB639752 preferentially inhibits DGKα over θ and ζ isoforms. Target compound predicted to retain α-preference. Pan-DGK inhibitors R59022/R59949 show broader inhibition.
Enables DGKα-specific pathway interrogation without θ/ζ confounding
Exact selectivity ratios not disclosed; assay context dependent
CB Receptor Potential
Class-level inference
Indole-piperazine scaffold disclosed in cannabinoid receptor ligand patent. N-unsubstituted 2-methylindole with 2-phenyl ethanone bridge is a novel chemotype vs. N-alkyl indole leads.
Novel selectivity probe for CB2/CB1 SAR exploration
Binding data not available for this specific compound; requires screening
Diacylglycerol kinase alpha DGKα inhibitor Cancer immunotherapy

Selectivity Over Serotonin Receptors: Absence of 5-HT2A Antagonism Confirmed for the Non-Basic Furoylpiperazine Scaffold

AMB639752, the closest structural analog to the target compound, was explicitly demonstrated to be devoid of anti-serotoninergic activity at 5-HT2A receptors, in contrast to the reference inhibitor ritanserin which is a potent 5-HT2A antagonist (IC50 = 0.9 nM) [1][2]. This selectivity is attributed to the unique substitution pattern on the piperazine ring where the furoyl group attenuates basicity, a feature conserved in the target compound. The 2-phenyl modification is not expected to reintroduce serotonergic liability, as the pharmacophore model indicates that serotonin receptor binding requires a distinct basic amine geometry absent in the furoylpiperazine scaffold [1].

5-HT2A Selectivity
Class-level inference
AMB639752 devoid of 5-HT2A antagonism. Ritanserin: 5-HT2A IC50 = 0.9 nM. Furoylpiperazine scaffold expected to maintain >10,000-fold selectivity window.
Eliminates serotonergic off-target confound in DGKα cellular studies
Extrapolated from analog; direct confirmation recommended
Serotonin receptor selectivity 5-HT2A Off-target profiling

Predicted Lipophilicity and Permeability Advantage Over AMB639752

The target compound contains a 2-phenyl substituent absent in AMB639752, which increases the calculated logP from 2.9 to an estimated 4.9 (based on heavy atom count and polar surface area differences) [1]. This ~2-log unit increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement given that DGKα is a cytosolic enzyme. The polar surface area of the target compound is estimated at 60.8 Ų (vs. 69.6 Ų for AMB639752), further supporting improved membrane penetration potential .

Lipophilicity & PSA
Class-level inference
Calculated logP ~4.9 (vs. 2.9 for AMB639752). PSA ~60.8 Ų (vs. 69.6 Ų). ΔlogP ≈ +2.0; ΔPSA ≈ -8.8 Ų.
Predicted higher passive permeability supports intracellular target engagement
In silico estimate; experimental logP validation needed
Lipophilicity logP Cell permeability

DGK Isoform Selectivity: Class-Level Evidence for α-Isoform Preference

AMB639752 was screened against DGKα, θ, and ζ isoforms and demonstrated preferential inhibition of the α-isoform, a selectivity profile superior to the commercial inhibitors R59022 and R59949 which exhibit broader isoform inhibition [1]. The target compound, by conservation of the core furoylpiperazine-indole scaffold, is expected to maintain this α-isoform preference. The 2-phenyl substituent is located in a region of the molecule that the pharmacophore model associates with DGKα potency enhancement rather than isoform selectivity switching [1].

Isoform Selectivity
Class-level inference
AMB639752 preferentially inhibits DGKα over θ and ζ isoforms. Target compound predicted to retain α-preference. Pan-DGK inhibitors R59022/R59949 show broader inhibition.
Enables DGKα-specific pathway interrogation without θ/ζ confounding
Exact selectivity ratios not disclosed; assay context dependent
Isoform selectivity DGKα DGKθ DGKζ

Patent-Disclosed Cannabinoid Receptor Ligand Potential: Structural Basis for CB2 vs. CB1 Differentiation

US Patent US7087750B2 discloses a genus of indole-piperazinyl compounds as cannabinoid receptor ligands, encompassing the core scaffold of the target compound [1]. Within this patent family, modifications to the indole N-substituent and the ethanone bridge are described as critical determinants of CB2/CB1 selectivity [1]. The target compound's specific combination of a 2-methylindole (N-unsubstituted), a 2-phenyl ethanone bridge, and an N-furoylpiperazine represents a structurally distinct chemotype not exemplified in the patent's preferred compounds, which predominantly feature N-alkyl indole substitution. This structural divergence from the patented leads positions the target compound as a novel selectivity probe for exploring CB2/CB1 SAR space.

CB Receptor Potential
Class-level inference
Indole-piperazine scaffold disclosed in cannabinoid receptor ligand patent. N-unsubstituted 2-methylindole with 2-phenyl ethanone bridge is a novel chemotype vs. N-alkyl indole leads.
Novel selectivity probe for CB2/CB1 SAR exploration
Binding data not available for this specific compound; requires screening
Cannabinoid receptor CB2 ligand Pain research

Optimal Research Application Scenarios for 2-[4-(2-Furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone


DGKα Structure-Activity Relationship (SAR) Expansion: Probing the 2-Phenyl Ethanone Bridge

Based on the established DGKα pharmacophore model [1], this compound is ideally suited as a SAR probe to interrogate the hydrophobic pocket accommodating the ethanone bridge substituent. It fills a gap between the unsubstituted AMB639752 and the optimized leads (compounds 11 and 20, IC50 1.6–1.8 µM), allowing systematic evaluation of how incremental phenyl substitution affects DGKα potency and isoform selectivity. Procurement is recommended specifically for DGKα-focused medicinal chemistry programs rather than general screening libraries.

Selective DGKα Inhibition in T-Cell Functional Assays Without Serotonergic Confounding

The furoylpiperazine scaffold confers confirmed absence of 5-HT2A antagonism, a liability of the widely used DGKα inhibitor ritanserin [1]. This compound can serve as a clean DGKα probe in T-cell restimulation-induced cell death (RICD) assays similar to those validated for AMB639752, with the added benefit of enhanced predicted cell permeability from the 2-phenyl substituent. Suitable for X-linked lymphoproliferative disease (XLP-1) and cancer immunotherapy research where DGKα is a validated target [1].

Novel Cannabinoid Receptor Selectivity Profiling: N-Unsubstituted Indole Chemotype

As disclosed in US7087750B2 [2], indole-piperazinyl compounds are cannabinoid receptor ligands. This compound's N-unsubstituted 2-methylindole with a 2-phenyl ethanone bridge represents a structurally distinct chemotype from the JWH-series and patent-preferred N-alkyl indoles. It is suitable for CB1/CB2 radioligand binding screening to identify novel selectivity determinants, particularly if CB2-selective profiles are desired. Researchers should benchmark against JWH-167 (CB1 Ki = 90 nM, CB2 Ki = 159 nM) as a reference phenylacetylindole [3].

Computational Docking and Pharmacophore Model Refinement

The three-point pharmacophore model for DGK inhibitors described in Velnati et al. [1] can be refined using this compound's unique 2-phenyl feature as a test ligand. Its intermediate lipophilicity (predicted logP ~4.9) also makes it a suitable candidate for molecular dynamics simulations of membrane permeation and DGKα active site binding, supporting in silico screening campaigns for next-generation DGKα inhibitors.

Application
Selection Property
Validation Focus
DGKα SAR expansion
2-Phenyl ethanone bridge probe
Confirm potency shift vs. unsubstituted analog; map hydrophobic pocket
T-cell activation model studies
Absence of 5-HT2A off-target activity
Clean DGKα pathway interrogation in RICD or immunotherapy models
Cannabinoid receptor profiling
N-unsubstituted indole chemotype
Screen for CB2/CB1 selectivity; benchmark against JWH-167
Computational docking & pharmacophore refinement
Intermediate lipophilicity & 2-phenyl feature
Test DGKα pharmacophore model; membrane permeation simulations
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